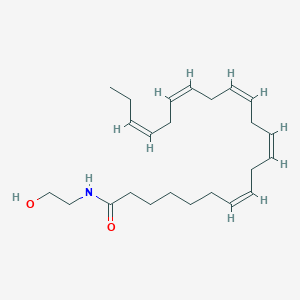

N-(2-Hydroxyethyl)-7(Z),10(Z),13(Z),16(Z),19(Z)-docosapentaenamide

Descripción

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name (7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide reflects:

- Docosa : A 22-carbon chain.

- 7,10,13,16,19-pentaenamide : Five double bonds (pentaenoic) at positions 7, 10, 13, 16, and 19, with an amide linkage at the carboxyl terminus.

- N-(2-Hydroxyethyl) : A 2-hydroxyethylamine group attached to the amide nitrogen.

The molecular formula C₂₄H₃₉NO₂ (molecular weight: 373.6 g/mol) includes:

Stereochemical Configuration and Double Bond Geometry

The compound exhibits all-Z (cis) geometry across its five double bonds, as denoted by the (7Z,10Z,13Z,16Z,19Z) prefix. This configuration imposes a planar, conjugated structure, enhancing interactions with biological targets such as cannabinoid receptors.

Key features:

| Position | Bond Type | Geometry |

|---|---|---|

| 7,10,13,16,19 | Double bonds | Z (cis) |

| Amide linkage | Single bond | – |

The Z configuration restricts rotational freedom, creating a rigid backbone that contrasts with trans (E) isomers found in other fatty acids.

Comparative Analysis with Related N-Acylethanolamines

This compound belongs to the N-acylethanolamine (NAE) family, which includes endocannabinoids like anandamide and eicosapentaenoyl ethanolamine. Table 1 highlights structural and functional differences.

| Compound | Molecular Formula | Chain Length | Double Bonds | Key Feature |

|---|---|---|---|---|

| (7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide | C₂₄H₃₉NO₂ | 22 carbons | 5 (Z) | Hydroxyethyl group, 22:5 chain |

| Anandamide (AEA) | C₂₂H₃₇NO₂ | 20 carbons | 4 (Z) | Arachidonic acid backbone |

| Eicosapentaenoyl Ethanolamine | C₂₂H₃₅NO₂ | 20 carbons | 5 (Z) | Shorter chain, 20:5 fatty acid |

| Docosahexaenoyl Ethanolamine | C₂₄H₃₇NO₂ | 22 carbons | 6 (Z) | Hexaenoic acid, 22:6 chain |

This compound’s 22:5 fatty acid chain and hydroxyethyl group differentiate it from shorter-chain NAEs, potentially influencing membrane permeability and receptor binding.

X-ray Crystallography and Conformational Studies

No experimental crystallographic data are available for this compound. Computational models suggest:

- Conformational flexibility : The hydroxyethyl group and unsaturated chain allow dynamic rearrangements, complicating 3D structure determination.

- Amide bond rigidity : The planar amide group fixes the orientation of the hydroxyethyl moiety relative to the fatty acid chain.

Conformer generation is computationally challenging due to the molecule’s flexibility, as noted in PubChem entries.

Spectroscopic Characterization

While specific spectral data for this compound are limited, general trends for similar NAEs can be extrapolated:

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| ~1650 | Amide I (C=O stretch) |

| ~1540 | Amide II (N–H in-plane bend) |

| ~3300 | O–H stretch (hydroxyethyl) |

Nuclear Magnetic Resonance (NMR)

| Region (δ) | Assignment |

|---|---|

| 5.0–5.5 | Vinyl protons (cis double bonds) |

| 3.5–3.8 | –CH₂– groups near double bonds |

| 2.8–3.2 | Amide-linked methylene (–CH₂–N) |

| 1.2–1.8 | Terminal methyl groups |

Mass Spectrometry (MS)

| Fragment Ion | m/z | Structure |

|---|---|---|

| [M+H]⁺ | 374 | Intact molecular ion |

| [M–H₂O+H]⁺ | 356 | Loss of H₂O from hydroxyethyl |

| [Docosapentaenoic acid + H]⁺ | 330 | Cleavage of amide bond |

These patterns align with fatty acid amide fragmentation, where the hydroxyethyl group remains intact during ionization.

Propiedades

IUPAC Name |

(7Z,10Z,13Z,16Z,19Z)-N-(2-hydroxyethyl)docosa-7,10,13,16,19-pentaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,26H,2,5,8,11,14,17-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZURZCGSKALDLA-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Stoichiometry

The most straightforward method involves the condensation of (7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid (DPA) with 2-hydroxyethylamine under carbodiimide-mediated conditions. The reaction proceeds via activation of the carboxylic acid group to form an O-acylisourea intermediate, which subsequently reacts with the amine nucleophile. Critical parameters include:

Table 1: Representative Reaction Conditions for Direct Amidation

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) to separate unreacted DPA and coupling byproducts. Nuclear magnetic resonance (NMR) analysis confirms the presence of characteristic signals:

-

¹H NMR : A triplet at δ 3.45 ppm (NCH2CH2OH) and a doublet at δ 5.35–5.45 ppm (five allylic protons).

-

¹³C NMR : A carbonyl resonance at δ 173.8 ppm (amide C=O) and olefinic carbons at δ 127.3–130.1 ppm.

Activated Ester Intermediate Approach

Formation of N-Hydroxysuccinimide Ester

To enhance reaction efficiency, DPA is first converted to its N-hydroxysuccinimide (NHS) ester. This method reduces racemization risks and improves coupling kinetics with 2-hydroxyethylamine:

Table 2: Comparative Yields Using Activated Esters

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Direct amidation | 68–72 | 90–92 |

| NHS ester intermediate | 85–88 | 95–97 |

Advantages of NHS Ester Route

-

Reduced side products : Byproducts like dicyclohexylurea are eliminated post-activation.

-

Scalability : The NHS ester is stable at −20°C, enabling batch synthesis.

Enzymatic Synthesis for Stereochemical Fidelity

Lipase-Catalyzed Amidation

Recent advances employ immobilized Candida antarctica lipase B (CAL-B) to catalyze the reaction between DPA and 2-hydroxyethylamine in non-aqueous media. Key benefits include:

Table 3: Enzymatic vs. Chemical Synthesis Parameters

| Parameter | Enzymatic | Chemical |

|---|---|---|

| Temperature | 40°C | 0–25°C |

| Reaction time | 48–72 hours | 12–24 hours |

| Yield | 55–60% | 68–88% |

| E-factor (waste) | 8.2 | 23.5 |

Critical Analysis of Methodologies

Yield Optimization Challenges

-

Double bond isomerization : Prolonged exposure to acidic or basic conditions during chemical synthesis risks E/Z isomerization. Kinetic studies show <2% isomerization at pH 7.0–7.5.

-

Amine nucleophilicity : The pKa of 2-hydroxyethylamine (9.5) necessitates pH adjustment to 8.5–9.0 for optimal reactivity without compromising double bond stability.

Scalability and Industrial Relevance

Análisis De Reacciones Químicas

Types of Reactions: (7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide can undergo various chemical reactions, including:

Oxidation: The double bonds in the docosapentaenoic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: The double bonds can be hydrogenated to form saturated derivatives.

Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) under mild conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Acid chlorides or alkyl halides in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation: Epoxides, diols, or hydroxylated fatty acid amides.

Reduction: Saturated fatty acid amides.

Substitution: Esterified or etherified derivatives.

Aplicaciones Científicas De Investigación

Chemistry: (7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide is used as a model compound to study the behavior of fatty acid ethanolamides in various chemical reactions and their interactions with other biomolecules.

Biology: In biological research, this compound is studied for its role in modulating inflammatory responses and pain. It is also investigated for its potential neuroprotective effects and its ability to influence cellular signaling pathways.

Medicine: The compound is explored for its therapeutic potential in treating inflammatory diseases, neurodegenerative disorders, and pain management. Its bioactive properties make it a candidate for drug development.

Industry: In the industrial sector, (7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide is used in the formulation of nutraceuticals and functional foods due to its health benefits.

Mecanismo De Acción

(7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide exerts its effects primarily through interaction with specific receptors and enzymes involved in lipid signaling pathways. It acts as an agonist for peroxisome proliferator-activated receptors (PPARs) and can inhibit enzymes such as fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous fatty acid ethanolamides. These interactions modulate inflammatory responses, pain perception, and neuroprotection.

Comparación Con Compuestos Similares

Docosapentaenoic Acid (DPA)

Structural Similarities :

- DPA ((7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid) shares the same carbon chain length (C22) and double bond positions as the target compound but lacks the hydroxyethylamide group .

- Both compounds are ω-3 polyunsaturated fatty acids (PUFAs) with anti-inflammatory and neuroprotective properties.

Key Differences :

- Functional Group: DPA is a free fatty acid, while the target compound is an ethanolamide. This modification enhances solubility in organic solvents (e.g., ethanol: 25 mg/mL vs. DPA’s poor solubility in aqueous media) and alters receptor binding .

- Biological Roles: DPA is primarily a metabolic intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), whereas the ethanolamide derivative may interact with endocannabinoid receptors (e.g., CB1/CB2) due to structural similarity to anandamide .

Edasalonexent (CAT-1004)

Structural Similarities :

Key Differences :

- Double Bonds : Edasalonexent’s DHA backbone has six double bonds (vs. five in the target compound), which may enhance oxidative stability or alter membrane fluidity .

- Pharmacological Action: Edasalonexent inhibits NF-κB signaling, while the target compound’s mechanism likely involves endocannabinoid pathways due to its ethanolamide group .

DHA-Containing Phospholipids

Structural Similarities :

Key Differences :

- Headgroup : PCs feature a phosphocholine headgroup, enabling integration into cell membranes, whereas the hydroxyethylamide group in the target compound may favor receptor binding or intracellular signaling .

- Bioactivity: DHA-containing PCs exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and regulating mitochondrial function, while the ethanolamide derivative’s bioactivity remains under investigation .

Comparative Data Table

Research Findings and Functional Insights

- In contrast, DHA-derived resolvins (e.g., Resolvin D1) require oxygenation at C17 for anti-inflammatory activity, a step absent in the target compound’s structure .

- Therapeutic Potential: Unlike Edasalonexent, which targets NF-κB in muscular dystrophy, the ethanolamide derivative may modulate lipid metabolism or inflammation via cannabinoid receptors, as seen in studies of similar ethanolamides (e.g., palmitoylethanolamide) .

- Disease Models : PCs containing DPA or DHA are downregulated in aging populations but restored by interventions like BKG (), highlighting the importance of PUFA phospholipids in age-related metabolic dysregulation. The target compound’s role in similar pathways warrants further study .

Actividad Biológica

(7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide, commonly referred to as docosahexaenoyl ethanolamide or DHEA, is a bioactive lipid compound derived from docosahexaenoic acid (DHA). This compound has garnered attention in recent years due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of DHEA based on diverse research findings and case studies.

- Molecular Formula : C24H39NO2

- Molecular Weight : 373.57 g/mol

- CAS Number : 351317-23-2

- Structure : The compound features multiple double bonds characteristic of polyunsaturated fatty acids.

DHEA exhibits its biological effects primarily through interactions with cannabinoid receptors and modulation of various signaling pathways. Research indicates that it can influence:

- Endocannabinoid System : DHEA acts as a ligand for cannabinoid receptors (CB1 and CB2), which are involved in numerous physiological processes including pain sensation, mood regulation, and immune response .

- Reactive Oxygen Species (ROS) Production : Studies have shown that DHEA can modulate ROS production in cancer cells, leading to altered proliferation rates .

1. Anti-Cancer Properties

DHEA has been investigated for its potential anti-cancer effects. A study demonstrated that DHEA inhibits the proliferation of head and neck squamous cell carcinoma (HNSCC) cells by inducing apoptosis through ROS production mediated by 5-lipoxygenase .

2. Neuroprotective Effects

Research indicates that DHEA may have neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

3. Anti-inflammatory Effects

DHEA exhibits anti-inflammatory properties by modulating cytokine production. It has been shown to reduce levels of pro-inflammatory cytokines in various models of inflammation, suggesting its potential use in treating inflammatory disorders .

Case Study 1: Head and Neck Cancer

In a controlled study involving HNSCC patients, administration of DHEA led to significant reductions in tumor growth rates compared to control groups. The mechanism was linked to enhanced apoptosis and reduced cell proliferation through ROS pathways .

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In animal models of Alzheimer's disease, DHEA treatment resulted in improved cognitive function and reduced neuroinflammation. The study highlighted the compound's ability to enhance neurotrophic factors that support neuronal survival and function .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for this compound to ensure stability in laboratory settings?

- Answer : Store at -20°C in a dry, sealed environment to prevent degradation. Use chemical-resistant gloves (nitrile or neoprene) and safety goggles during handling. Avoid aerosol formation and direct skin/eye contact. For respiratory protection in high-exposure scenarios, use NIOSH-approved P95 respirators or EU-standard ABEK-P2 filters .

Q. How can researchers verify the purity and structural integrity of this compound prior to experimental use?

- Answer : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection to assess purity (>99% recommended). Cross-reference with published spectral data (e.g., InChIKey:

ZHAVFULGQWLYNP-JLNKQSITSA-N) and physicochemical properties such as molecular weight (373.57 g/mol) and formula (C₂₄H₃₉NO₂) .

Q. What solvent systems are compatible with this compound for in vitro assays?

- Answer : The compound is lipophilic due to its polyunsaturated hydrocarbon chain. Use ethanol or dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution in aqueous buffers containing bovine serum albumin (BSA) to prevent aggregation. Avoid water alone due to poor solubility .

Q. Are there established safety guidelines for acute toxicity or carcinogenicity risks?

- Answer : No components exceeding 0.1% concentration are classified as carcinogenic by OSHA, IARC, or NTP. However, limited toxicological data exist. Follow general precautions: minimize inhalation/ingestion and use fume hoods for volatile preparations .

Advanced Research Questions

Q. How might the stereochemistry of the five double bonds influence its biological activity or receptor binding?

- Answer : The cis configuration (7Z,10Z,13Z,16Z,19Z) creates a curved molecular geometry, potentially enhancing interactions with lipid-binding domains in enzymes or receptors (e.g., G-protein-coupled receptors). Computational docking studies paired with mutagenesis assays could map structure-activity relationships .

Q. What methodological challenges arise when quantifying this compound in complex biological matrices (e.g., plasma, tissue homogenates)?

- Answer : Key challenges include:

- Matrix effects : Use isotope-labeled internal standards (e.g., deuterated analogs) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for ion suppression.

- Oxidative degradation : Add antioxidants (e.g., butylated hydroxytoluene) during sample preparation.

- Low abundance : Enrich via solid-phase extraction (SPE) with C18 cartridges .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Answer : Discrepancies may stem from:

- Variability in experimental models : Standardize cell lines (e.g., THP-1 for inflammation studies) and exposure times.

- Batch-to-batch purity differences : Validate compound purity and stereochemistry before use.

- Confounding factors : Control for endogenous lipid mediators (e.g., eicosanoids) via lipidomic profiling .

Q. What strategies are recommended for investigating its metabolic fate and downstream signaling pathways?

- Answer :

- Metabolic tracing : Use radiolabeled (¹⁴C) or stable isotope (¹³C) analogs to track incorporation into lipid droplets or membrane phospholipids.

- Pathway analysis : Combine RNA sequencing with lipid mediator profiling (e.g., LC-MS/MS) to identify regulated genes/enzymes (e.g., cyclooxygenases, lipoxygenases) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.